2-Ethyl-4-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the exchange process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products:
Oxidation: 2-Ethyl-4-fluorobenzoic acid.
Reduction: 2-Ethyl-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-fluorobenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a new bond and the release of the fluorine atom . The aldehyde group can also participate in condensation reactions, forming Schiff bases and other derivatives .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Ethylbenzaldehyde
- 4-Ethylbenzaldehyde
Comparison: 2-Ethyl-4-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and altered electronic effects compared to its non-fluorinated or non-ethylated counterparts .
Eigenschaften
Molekularformel |
C9H9FO |
---|---|
Molekulargewicht |
152.16 g/mol |
IUPAC-Name |
2-ethyl-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XRWIPRYLMWJKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.